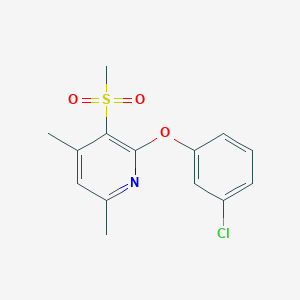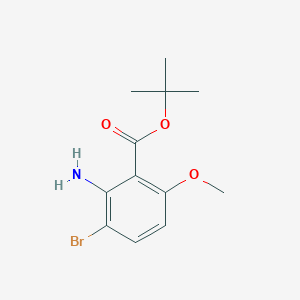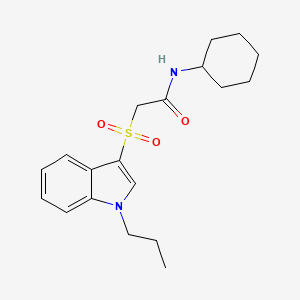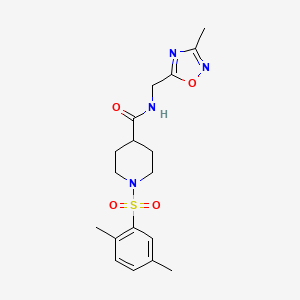
2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is related to “(2-bromo-1,3-thiazol-5-yl)methanamine”, which has a molecular weight of 193.07 .
Molecular Structure Analysis
The InChI code for a related compound, “(2-bromo-1,3-thiazol-5-yl)methanamine”, is "1S/C4H5BrN2S/c5-4-7-2-3 (1-6)8-4/h2H,1,6H2" . This indicates the presence of a thiazole ring in the structure.Applications De Recherche Scientifique
Biological Activities and Synthesis
- Immunosuppressive and Immunostimulatory Properties: A study by Abdel‐Aziz et al. (2011) synthesized a derivative of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone and found it to be a potent immunosuppressor against macrophages and T-lymphocytes. The compound also showed strong cytotoxicity against various cancer cells.
Anticancer Applications
- Antitumor Activity: Potikha and Brovarets (2020) reported a method for assembling imidazo[2,1-b][1,3]thiazole systems, based on the reaction of certain bromo ketone derivatives, which showed moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activities: A study by Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and found them to have good to excellent antibacterial activity and some antimalarial activity.
- Synthesis of Thiazole Derivatives: Bashandy et al. (2008) prepared 2-bromo-1-(3,4-dimethylphenyl)ethanone and converted it to various thiazole derivatives, which were confirmed by different analytical methods (Bashandy, Abdelall, & El-Morsy, 2008).
Other Applications
- Solid-Phase Synthesis: Cha, Abdildinova, and Gong (2020) conducted a solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules using a dehydrative cyclization process, which resulted in compounds with high purities and potential for various applications (Cha, Abdildinova, & Gong, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing a thiazole ring, which is present in this compound, have been known to exhibit a broad range of biological activities .
Mode of Action
Thiazole-containing compounds have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole-containing molecules have been reported to affect various biochemical pathways when they enter physiological systems .
Result of Action
Thiazole-containing compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOWYCLFGXTAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

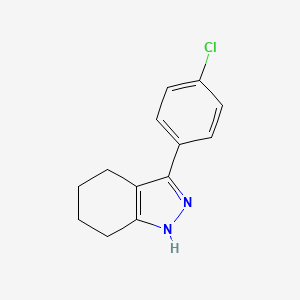
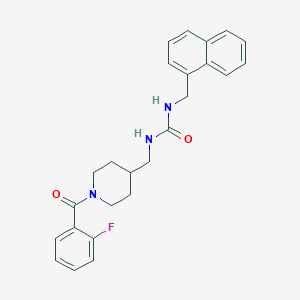
![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
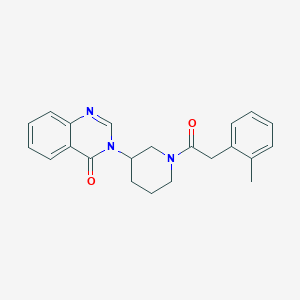
![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)
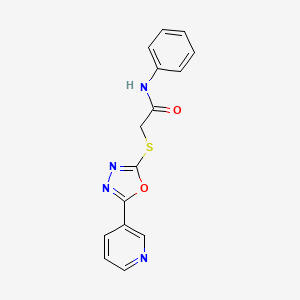

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
